Acide 8-hydroxyoctanoïque

Vue d'ensemble

Description

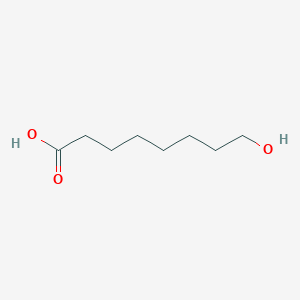

8-Hydroxyoctanoic acid, also known as octanoic acid, 8-hydroxy-, is a fatty acid derivative with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol It is characterized by the presence of a hydroxyl group (-OH) attached to the eighth carbon of the octanoic acid chain

Applications De Recherche Scientifique

8-Hydroxyoctanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mécanisme D'action

Target of Action

8-Hydroxyoctanoic acid is a fatty acid derivative that has been studied for its role in the yeast Saccharomyces cerevisiae . The primary targets of 8-Hydroxyoctanoic acid are the fatty acid synthase and cytochrome P450 enzymes in the yeast . These enzymes play a crucial role in the biosynthesis of 8-Hydroxyoctanoic acid from glucose and ethanol .

Mode of Action

The mode of action of 8-Hydroxyoctanoic acid involves the ω-hydroxylation of octanoic acid by cytochrome P450 enzymes . This process results in the formation of 8-Hydroxyoctanoic acid . The hydroxylation of octanoic acid is strongly dependent on the carbon source used, with ethanol being preferred .

Biochemical Pathways

The biochemical pathway for the synthesis of 8-Hydroxyoctanoic acid involves a series of reactions. First, a mutated fatty acid synthase produces octanoic acid . This octanoic acid is then ω-hydroxylated by a cytochrome P450 enzyme, resulting in the formation of 8-Hydroxyoctanoic acid .

Pharmacokinetics

It is known that the availability of heme, a cofactor needed for p450 activity, is a limiting factor of 8-hydroxyoctanoic acid biosynthesis .

Result of Action

The result of the action of 8-Hydroxyoctanoic acid is the production of a hydroxylated fatty acid, which has potential industrial applications . .

Action Environment

The action of 8-Hydroxyoctanoic acid is influenced by environmental factors. For instance, the carbon source used in the reaction can affect the efficiency of octanoic acid hydroxylation . Additionally, the availability of heme, a necessary cofactor for P450 activity, can limit the biosynthesis of 8-Hydroxyoctanoic acid .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 8-Hydroxyoctanoic acid are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the synthesis of mono-carboxy-isooctyl-phthalate

Cellular Effects

It has been suggested that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 8-Hydroxyoctanoic acid is not completely known. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

More in vitro or in vivo studies are needed to discuss the changes in the effects of this product over time .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Hydroxyoctanoic acid can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanol with a dialkyl malonate ester, followed by thermal decarboxylation of the malonic acid derivative . Another method includes the carbonylation of octanol with oxygen to form octanone, which is then reduced to 8-hydroxyoctanoic acid using hydrogen in the presence of a catalyst .

Industrial Production Methods: Industrial production of 8-hydroxyoctanoic acid typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Analyse Des Réactions Chimiques

8-Hydroxyoctanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

8-Hydroxyoctanoic acid can be compared with other similar compounds, such as:

8-Hydroxycaprylic acid: Similar in structure but with different chain lengths and properties.

7-Hydroxyheptanoic acid: Another hydroxylated fatty acid with one less carbon atom.

The uniqueness of 8-hydroxyoctanoic acid lies in its specific chain length and the position of the hydroxyl group, which confer distinct chemical and physical properties.

Activité Biologique

8-Hydroxyoctanoic acid (8-HOA) is a medium-chain fatty acid that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic engineering. This article aims to provide an overview of the biological activity of 8-HOA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

8-Hydroxyoctanoic acid is characterized by its hydroxyl group at the eighth carbon of the octanoic acid chain. This structural modification enhances its biological activity compared to its non-hydroxylated counterpart. The compound's properties allow it to participate in various biochemical pathways, making it a subject of interest in both therapeutic and industrial applications.

Biosynthesis and Production

The biosynthesis of 8-HOA has been achieved through various methods, including microbial fermentation. Notably, the yeast Saccharomyces cerevisiae has been engineered to produce 8-HOA from glucose and ethanol. Research indicates that cytochrome P450 enzymes play a crucial role in the hydroxylation process necessary for 8-HOA synthesis. The production levels achieved in laboratory settings have reached approximately 3 mg/L, with factors such as carbon source and heme availability influencing synthesis efficiency .

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 8-HOA. In particular, it has been shown to suppress tumor growth in xenograft models by inducing apoptosis through a p53-dependent mechanism. For instance, a study demonstrated that knockdown of delta-5-desaturase (D5D) in colon cancer cells led to increased production of 8-HOA, which significantly inhibited tumor growth by approximately 40% compared to control groups .

Mechanisms of Action

The mechanisms underlying the anticancer effects of 8-HOA involve modulation of several key proteins:

- MMP-2 and E-cadherin Regulation : 8-HOA has been found to regulate matrix metalloproteinase-2 (MMP-2) and E-cadherin expression, which are critical for tumor metastasis suppression .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins such as caspases while inhibiting anti-apoptotic proteins like Bcl-2 .

Toxicity Studies

Toxicity assessments have indicated that 8-HOA exhibits low toxicity levels even at higher concentrations when tested on yeast cultures. This suggests a favorable safety profile for potential therapeutic applications .

Case Study: Colon Cancer Treatment

A pivotal study investigated the effects of 8-HOA production in colon cancer cells with D5D knockdown. The results showed that enhanced levels of 8-HOA correlated with significant reductions in tumor size and improved sensitivity to chemotherapeutic agents such as 5-Fluorouracil (5-FU). The study concluded that leveraging the metabolic pathways involving COX-2 could offer new strategies for cancer treatment .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tumor growth | |

| Metastasis Suppression | Regulates MMP-2 and E-cadherin | |

| Low Toxicity | Minimal growth impairment in yeast cultures |

Future Directions

The ongoing research into the biological activity of 8-Hydroxyoctanoic acid suggests promising avenues for therapeutic applications, particularly in oncology. Further studies are needed to explore its efficacy across different cancer types and its potential integration into existing treatment regimens.

Propriétés

IUPAC Name |

8-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMSVYIHKLZKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227234 | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-89-6 | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer mechanisms of 8-hydroxyoctanoic acid (8-HOA)?

A1: Research suggests that 8-HOA's anti-cancer properties might stem from its role as an anti-cancer free radical byproduct. This is linked to the inhibition of delta-5-desaturase (D5D), an enzyme involved in the metabolism of omega-6 polyunsaturated fatty acids (PUFAs). [, ] By inhibiting D5D, the production of pro-cancerous prostaglandin E2 (PGE2) is reduced, while the levels of dihomo-γ-linolenic acid (DGLA) increase. COX-2, often overexpressed in cancer cells, then catalyzes DGLA peroxidation, leading to the formation of 8-HOA. [, ] This shift in metabolic pathways towards 8-HOA production is proposed as a novel anti-cancer strategy.

Q2: How does 8-hydroxyoctanoic acid contribute to dry eye treatment?

A2: Studies indicate that 8-hydroxyoctanoic acid, in conjunction with acetylcholine and other specific royal jelly fatty acids (10-hydroxydecanoic acid and (R)-3,10-dihydroxydecanoic acid), plays a role in promoting tear secretion. [] These fatty acids appear to stabilize acetylcholine, protecting it from degradation by acetylcholinesterase, and thus enhancing its effect on intracellular calcium modulation within the lacrimal gland. [] This improved calcium signaling potentially contributes to the restoration of tear secretion capacity.

Q3: What is the role of 8-hydroxyoctanoic acid in the biosynthesis of thiomarinol A?

A3: 8-Hydroxyoctanoic acid serves as a crucial building block in the biosynthesis of thiomarinol A, an antibiotic produced by the marine bacterium Pseudoalteromonas. [] It forms the side-chain of this complex molecule and is assembled through an intriguing process involving chain extension of a C4-precursor, 4-hydroxybutyrate. [] This highlights the significance of 8-HOA as a precursor in natural product synthesis.

Q4: Can 8-hydroxyoctanoic acid be used to differentiate between honey produced by Apis cerana cerana and Apis mellifera ligustica bees?

A4: Yes, research has identified 8-hydroxyoctanoic acid as a potential marker for distinguishing between honey produced by A. cerana cerana and A. mellifera ligustica. [] A. cerana honey exhibits significantly higher levels of 8-hydroxyoctanoic acid (96.20-253.34 mg kg-1) compared to A. mellifera honey (0-32.46 mg kg-1). [] This difference in concentration can be utilized for authenticity identification and detection of adulterated honey.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.